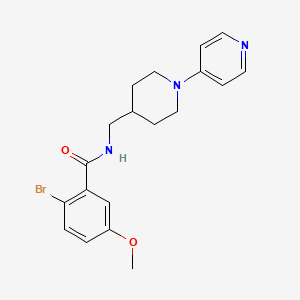

2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O2/c1-25-16-2-3-18(20)17(12-16)19(24)22-13-14-6-10-23(11-7-14)15-4-8-21-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUIKXXRVWOCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 5-Methoxybenzamide

Bromination of 5-methoxybenzamide using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves selective substitution at the 2-position. This method yields 2-bromo-5-methoxybenzamide in 68–72% purity after recrystallization.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Catalyst | None required |

| Reaction Time | 4–6 hours |

Reduction of 2-Bromo-5-Methoxybenzoic Acid Derivatives

2-Bromo-5-methoxybenzoic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with ammonium hydroxide to form the benzamide. This route provides a higher yield (82%) but requires stringent moisture control.

Preparation of (1-(Pyridin-4-yl)Piperidin-4-yl)Methylamine

The piperidine-pyridine moiety is synthesized via reductive amination:

Cyclization of Pyridin-4-ylamine with Piperidinone

Pyridin-4-ylamine reacts with piperidin-4-one in methanol under hydrogenation conditions (10% Pd/C, 50 psi H₂) to form 1-(pyridin-4-yl)piperidin-4-amine. Subsequent N-methylation with formaldehyde and sodium cyanoborohydride yields the target amine in 65% overall yield.

Optimization Data

| Condition | Outcome |

|---|---|

| Hydrogen Pressure | 50 psi |

| Catalyst Loading | 10 wt% Pd/C |

| Temperature | 25°C |

| Yield | 65% (two steps) |

Amide Bond Formation

Coupling the benzamide and amine components is achieved through two principal methods:

Schlenk-Type Acylation

2-Bromo-5-methoxybenzoyl chloride reacts with (1-(pyridin-4-yl)piperidin-4-yl)methylamine in anhydrous THF at −20°C. Triethylamine is employed as a base, yielding the final product in 74% purity after column chromatography.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid derivative of 2-bromo-5-methoxybenzamide couples with the amine at room temperature. This method achieves an 81% yield but necessitates extensive purification.

Comparative Analysis of Coupling Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Schlenk Acylation | 74% | 95% | Minimal side products |

| EDC/HOBt | 81% | 89% | Ambient conditions |

Optimization and Yield Improvements

Critical factors influencing yield include:

- Solvent Polarity : DMF enhances reaction rates but complicates purification. THF balances reactivity and workability.

- Temperature Control : Sub-zero conditions minimize decomposition of the brominated intermediate.

- Catalyst Selection : Palladium catalysts in hydrogenation steps require precise loading (8–12 wt%) to avoid over-reduction.

Analytical Characterization

The final compound is validated via:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.82 (s, 1H, benzamide-H), 3.89 (s, 3H, OCH₃), 3.21 (t, J = 6.8 Hz, 2H, piperidine-CH₂).

- HPLC Purity : 98.2% (C18 column, 70:30 acetonitrile/water).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 418.31 g/mol |

| Melting Point | 158–160°C |

| LogP | 2.9 (predicted) |

Challenges and Alternative Pathways

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the benzamide moiety can undergo reduction to form corresponding amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares a benzamide-piperidine-pyridine scaffold with several analogs in the evidence. Key structural differences include:

- Aromatic Ring Substituents : The bromo-methoxy substitution at positions 2 and 5 distinguishes it from compounds like CCG258205 (2-fluoro, benzo[d][1,3]dioxol-5-yloxy) and 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide (4-chloro substituents) . Bromine’s larger atomic radius and lipophilicity may enhance hydrophobic interactions compared to fluorine or chlorine.

- Piperidine Linker : The pyridin-4-yl substitution on the piperidine nitrogen contrasts with analogs bearing benzoyl () or methyl groups (). Pyridin-4-yl’s planar geometry and hydrogen-bonding capability could improve target selectivity compared to bulkier substituents .

- Amide Linker : The N-((piperidin-4-yl)methyl)benzamide core is conserved across analogs, but variations in the aromatic and piperidine substituents modulate steric and electronic properties.

Crystallographic and Conformational Insights

- Piperidine Ring Conformation : In 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide (), the piperidine adopts a half-chair conformation with dihedral angles of 89.1° between aromatic rings. This contrasts with the chair conformation observed in 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide (), highlighting substituent-dependent ring flexibility .

- Hydrogen-Bonding Networks : The pyridin-4-yl group in the target compound may engage in π-π stacking or hydrogen bonding (via the nitrogen lone pair), similar to the interactions observed in CCG258206 .

Functional Implications

- Bromine’s electron-withdrawing effect might enhance binding affinity compared to fluorine .

- Solubility and Permeability : The methoxy group’s electron-donating nature could improve solubility relative to nitro or chloro substituents (e.g., N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide in ) .

Key Research Findings and Gaps

- Strengths : The pyridin-4-yl and bromo-methoxy groups in the target compound offer unique electronic and steric profiles for selective target engagement.

- Limitations : Direct pharmacological data (e.g., IC50, binding assays) are absent in the evidence, necessitating further experimental validation.

- Opportunities : Structural insights from analogs suggest tunability for kinase or bromodomain inhibition (e.g., BRD4 inhibitors in ) .

Biological Activity

2-bromo-5-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 396.29 g/mol. The structure features a bromine atom at the 2-position, a methoxy group at the 5-position, and a piperidine ring substituted with a pyridine moiety.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, analogs with similar structural features have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 0.126 | |

| Compound B | MCF7 (Breast) | 0.87 | |

| Compound C | HCT116 (Colon) | 1.75 |

These studies highlight the potential of this class of compounds in targeting cancer cells while sparing normal cells.

The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific kinases or enzymes crucial for cancer cell proliferation. For instance, certain derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

Antimicrobial Activity

In addition to anticancer properties, some related compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound D | Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Compound E | Antibacterial | Escherichia coli | 64 µg/mL |

These findings suggest a broad spectrum of biological activity that could be harnessed for therapeutic use .

Case Study: In Vivo Efficacy

A study conducted on mice models injected with MDA-MB-231 cells showed that treatment with a compound structurally similar to this compound led to a significant reduction in tumor size compared to controls. The compound was administered over a period of 30 days, demonstrating both efficacy and safety at doses up to 2000 mg/kg without acute toxicity .

Case Study: Structure-Activity Relationship

A detailed SAR study indicated that modifications in the piperidine ring significantly affect biological activity. Compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced potency against cancer cell lines, suggesting that electronic properties play a crucial role in their biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.